Cas no 338416-23-2 (2-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide)
2-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
- 2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)benzamide
- Oprea1_376632
- 2-methyl-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide
- 2-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
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- MDL: MFCD01315814
- Inchi: 1S/C16H17N3O2/c1-10-6-2-3-7-11(10)14(20)18-16-17-13-9-5-4-8-12(13)15(21)19-16/h2-3,6-7H,4-5,8-9H2,1H3,(H2,17,18,19,20,21)
- InChI Key: CYWLYXIGXQKTLI-UHFFFAOYSA-N
- SMILES: O=C1C2=C(CCCC2)N=C(NC(C2C=CC=CC=2C)=O)N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 522
- XLogP3: 2.1
- Topological Polar Surface Area: 70.6
2-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664635-1mg |
2-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)benzamide |
338416-23-2 | 98% | 1mg |
¥535.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664635-2mg |
2-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)benzamide |
338416-23-2 | 98% | 2mg |
¥578.00 | 2024-05-18 | |
| Ambeed | A909052-1g |
2-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)benzamide |
338416-23-2 | 90% | 1g |
$350.0 | 2024-04-19 | |
| abcr | AB297056-100 mg |
2-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide; . |
338416-23-2 | 100MG |
€221.50 | 2022-08-31 | ||
| abcr | AB297056-100mg |
2-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide; . |
338416-23-2 | 100mg |
€221.50 | 2024-04-17 |
2-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide Suppliers
2-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
Introduction to 2-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide (CAS No. 338416-23-2)
The compound 2-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide, identified by its CAS number 338416-23-2, represents a significant advancement in the field of medicinal chemistry. This molecule has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a benzenecarboxamide moiety combined with a hexahydro-2-quinazolinyl scaffold suggests potential interactions with biological targets, making it a valuable candidate for further exploration in drug discovery.
Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The quinazoline core is particularly well-documented for its role in various pharmacological applications, including anticancer and antimicrobial properties. In particular, derivatives of 4-oxoquinazoline have shown remarkable efficacy in inhibiting key enzymes involved in cell proliferation and inflammation. The incorporation of a methyl group and a benzenecarboxamide substituent into the quinazoline framework may modulate the compound's pharmacokinetic and pharmacodynamic properties, enhancing its potential as a drug candidate.
The structural complexity of 2-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide allows for diverse functionalization strategies. This flexibility is crucial for optimizing the compound's bioactivity and minimizing off-target effects. Computational modeling and molecular dynamics simulations have been instrumental in predicting the compound's interactions with biological targets. These studies suggest that the molecule may bind to proteins involved in metabolic pathways and signal transduction, offering insights into its potential therapeutic applications.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that modulating certain metabolic pathways could lead to novel treatments for chronic diseases such as diabetes and neurodegenerative disorders. The hexahydroquinazoline moiety is particularly interesting because it can serve as a scaffold for designing molecules with enhanced solubility and reduced toxicity. This feature is essential for developing drugs that can be administered orally or intravenously with minimal side effects.
In vitro studies have demonstrated that 2-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide exhibits promising activity against several disease-related targets. For instance, preliminary data suggest that the compound may inhibit enzymes associated with cancer cell proliferation. Additionally, its ability to modulate inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. These findings underscore the compound's potential as a lead molecule for further medicinal chemistry optimization.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to ensure high yield and purity. For example, palladium-catalyzed cross-coupling reactions have been utilized to construct the quinazoline core efficiently. These methods not only enhance the synthetic route but also allow for easy modification of the molecule's structure to explore different biological activities.
As research in medicinal chemistry progresses, the demand for innovative tools to accelerate drug discovery continues to grow. Computational methods such as virtual screening and structure-based drug design are increasingly being used to identify promising candidates like 2-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide. These approaches leverage large datasets and advanced algorithms to predict how compounds will interact with biological targets at the atomic level. This information is critical for guiding experimental efforts and reducing the time required to bring new drugs to market.
The future prospects of this compound are further enhanced by its compatibility with modern drug development technologies. For instance, its molecular structure is amenable to derivatization using combinatorial chemistry techniques. This allows researchers to generate libraries of related compounds rapidly and screen them for enhanced bioactivity. Such high-throughput screening methods are essential for identifying molecules with optimal therapeutic profiles.
In conclusion,2-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide (CAS No. 338416-23-2) represents a significant advancement in medicinal chemistry with broad therapeutic implications. Its unique structural features and promising biological activities make it a valuable candidate for further exploration in drug discovery efforts aimed at treating chronic diseases and other medical conditions.
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